molecular formula C15H26O2 B2690972 2-((S)-Dec-1-yn-5-yloxy)tetrahydro-2H-pyran CAS No. 223734-62-1

2-((S)-Dec-1-yn-5-yloxy)tetrahydro-2H-pyran

Numéro de catalogue: B2690972
Numéro CAS: 223734-62-1
Poids moléculaire: 238.371
Clé InChI: RXFVLXNCIATBOG-GICMACPYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-((S)-Dec-1-yn-5-yloxy)tetrahydro-2H-pyran is a chiral tetrahydropyran derivative featuring an (S)-configured dec-1-yn-5-yloxy substituent. This compound is synthesized via nucleophilic substitution or coupling reactions, often utilizing tetrabutylammonium fluoride (TBAF) to facilitate the cleavage of protecting groups, as exemplified in related syntheses . It is commercially available with 95% purity, indicating its utility as a synthetic intermediate in pharmaceutical or materials chemistry .

Propriétés

IUPAC Name

2-[(5S)-dec-1-yn-5-yl]oxyoxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2/c1-3-5-7-11-14(10-6-4-2)17-15-12-8-9-13-16-15/h2,14-15H,3,5-13H2,1H3/t14-,15?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFVLXNCIATBOG-GICMACPYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCC#C)OC1CCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](CCC#C)OC1CCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Analyse Des Réactions Chimiques

Types of Reactions

2-((S)-Dec-1-yn-5-yloxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the tetrahydropyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is typical.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkenes or alkanes.

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism by which 2-((S)-Dec-1-yn-5-yloxy)tetrahydro-2H-pyran exerts its effects involves interactions with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, facilitating the formation of new chemical bonds. Its ability to form stable cyclic structures makes it valuable in stabilizing reactive intermediates in organic synthesis.

Comparaison Avec Des Composés Similaires

Key Observations:

  • Stereochemistry : The (R)-configured methoxyhexynyl analogue (180) demonstrates that stereochemical variations can arise during synthesis, possibly altering reactivity in chiral environments .
  • Electron-Withdrawing Groups : Fluorination in 2-(7-fluorotetradec-5-ynyloxy)-THP introduces electronegativity, which may stabilize the compound against oxidation or modify its electronic interactions .
  • Synthetic Efficiency : The target compound and its decynyl analogue (6b) achieve high yields (>95%), suggesting robust synthetic protocols for this class .

Commercial and Practical Considerations

  • Cost and Availability: The target compound is priced at ¥523.00/g (95% purity), significantly higher than simpler analogues like (S)-Oxiran-2-ylmethanol (¥50.00/g), reflecting its complex stereochemistry and niche applications .

Activité Biologique

2-((S)-Dec-1-yn-5-yloxy)tetrahydro-2H-pyran is an organic compound characterized by its tetrahydropyran ring structure and a unique dec-1-yn-5-yloxy substituent. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and antileishmanial agent. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₅H₂₆O₂
  • Molecular Weight : 238.37 g/mol
  • CAS Number : 223734-62-1

Antileishmanial Activity

Recent studies have highlighted the effectiveness of this compound against Leishmania donovani, the causative agent of visceral leishmaniasis. In vitro testing demonstrated that this compound can inhibit the growth of both promastigote and amastigote forms of the parasite.

Key Findings :

  • IC50 Values : The compound exhibited an IC50 value of approximately 3.4 μM for promastigotes, indicating potent activity compared to other tested compounds.
  • Mechanism of Action : The compound induces the production of reactive oxygen species (ROS) in L. donovani cells, which correlates with its antiparasitic activity. Higher ROS levels were observed at concentrations corresponding to its IC50, suggesting that oxidative stress may play a critical role in its mechanism .

Cytotoxicity Assessment

The selectivity index (SI) was calculated to evaluate the safety profile of this compound against mammalian cells (e.g., Vero cells). The results indicated a favorable therapeutic window, with significant inhibition of the parasite while maintaining low toxicity to host cells.

CompoundIC50 (μM)Cytotoxicity (Vero Cells)Selectivity Index
This compound3.4>100>29
Endoperoxide Analog7.5<50<6

The biological activity of this compound is attributed to its ability to interact with cellular components leading to:

  • Oxidative Stress : Induction of ROS production disrupts cellular functions in parasites.
  • Cellular Uptake : Studies using confocal microscopy showed that this compound can penetrate L. donovani cells effectively, allowing it to exert its effects intracellularly .

Case Studies

Several research studies have investigated the biological properties of tetrahydropyrans, including derivatives similar to this compound:

  • Study on Endoperoxides and Tetrahydropyrans :
    • Researchers synthesized various endoperoxides and their corresponding tetrahydropyrans, assessing their antileishmanial activities.
    • Results suggested that while endoperoxides are known for their bioactivity, tetrahydropyrans like 2-((S)-Dec-1-yn-5-yloxy) exhibited comparable effects without requiring the peroxide moiety .
  • Comparative Analysis with Similar Compounds :
    • A comparative study highlighted that simpler analogs like tetrahydropyran lacked the robust activity seen in compounds with additional substituents such as dec-1-yn groups .

Q & A

Basic: What are standard synthetic routes for preparing 2-((S)-Dec-1-yn-5-yloxy)tetrahydro-2H-pyran, and how are stereochemical outcomes controlled?

Methodological Answer:
The synthesis typically involves stereoselective etherification or catalytic asymmetric methods. For example:

  • Step 1: Start with a chiral alcohol (e.g., (S)-Dec-1-yn-5-ol) and a tetrahydro-2H-pyran derivative. Use Mitsunobu conditions (DIAD, PPh₃) to form the ether bond while retaining stereochemistry .
  • Step 2: Alternatively, employ copper(II)–bisphosphine catalysts for oligomerization, as demonstrated in diastereoselective syntheses of similar tetrahydropyrans. This method allows control over diastereomer ratios (e.g., 72 and 73 in ) via ligand selection and solvent polarity .
  • Purification: Column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) is critical for isolating enantiomerically pure products, with purity confirmed by chiral HPLC or optical rotation measurements .

Basic: What safety precautions are essential when handling this compound in the lab?

Methodological Answer:

  • Hazard Identification: Refer to GHS classifications for similar tetrahydropyrans (e.g., severe eye irritation, H318) . Use PPE: nitrile gloves, safety goggles, and lab coats.
  • Handling: Work in a fume hood to avoid inhalation of vapors. Avoid contact with oxidizing agents (e.g., KMnO₄) to prevent exothermic reactions .
  • Storage: Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to minimize degradation. Label containers with hazard symbols and CAS number .

Advanced: How can researchers resolve contradictions in NMR data when characterizing diastereomers of this compound?

Methodological Answer:

  • Challenge: Overlapping signals in 1H^1H NMR (e.g., protons near the stereocenter or ether linkage) may obscure diastereomer differentiation.
  • Solution:
    • Use 13C^13C-NMR or DEPT-135 to identify quaternary carbons and coupling patterns. For example, in , distinct JJ-values for axial vs. equatorial protons clarified stereochemistry .
    • Perform NOESY/ROESY experiments to confirm spatial proximity of substituents (e.g., Dec-1-yn-5-yloxy group orientation relative to the pyran ring) .
    • Cross-validate with high-resolution MS (e.g., ESI-TOF) to rule out impurities .

Advanced: How do reaction conditions (solvent, catalyst) influence the diastereoselectivity of this compound synthesis?

Methodological Answer:

  • Catalyst Effects: Copper(II)–bisphosphine systems (e.g., L3 in ) favor specific transition states. For instance, polar aprotic solvents (THF, DCM) enhance ligand-metal coordination, improving diastereomer ratios (up to 4:1 in some cases) .
  • Solvent Polarity: Non-polar solvents (hexane) may reduce reaction rates but increase selectivity by stabilizing hydrophobic intermediates.
  • Temperature: Lower temperatures (0–5°C) slow reaction kinetics, allowing better control over stereochemical outcomes .

Basic: What analytical techniques are recommended for confirming the purity and structure of this compound?

Methodological Answer:

  • Chromatography: Use HPLC with a chiral column (e.g., Chiralpak AD-H) to assess enantiomeric excess. Retention times and peak areas indicate purity .
  • Spectroscopy:
    • IR: Confirm the presence of ether (C-O-C, ~1100 cm⁻¹) and alkyne (C≡C, ~2100 cm⁻¹) groups .
    • MS: High-resolution mass spectrometry (HRMS) verifies molecular formula (e.g., [M+Na]⁺ ion) .
  • Elemental Analysis: Match experimental C/H/O percentages to theoretical values (error <0.3%) .

Advanced: How can researchers address variability in synthetic yields during scale-up?

Methodological Answer:

  • Optimization Steps:
    • Reagent Stoichiometry: Adjust molar ratios (e.g., 1.2 equivalents of Dec-1-yn-5-ol to pyran derivative) to compensate for side reactions .
    • Quenching Protocols: For Grignard or organometallic reactions, gradual addition of NH₄Cl(aq) minimizes exothermic decomposition .
    • Workup: Use liquid-liquid extraction (e.g., Et₂O/H₂O) to recover unreacted starting materials and reduce waste .
  • Statistical Design: Apply DoE (Design of Experiments) to identify critical parameters (temperature, catalyst loading) affecting yield .

Basic: What are the known biological or pharmacological applications of this compound in academic research?

Methodological Answer:

  • Drug Discovery: Acts as a chiral intermediate in synthesizing macrolides or antiviral agents. For example, similar tetrahydropyrans are used in prostaglandin analogs .
  • Biological Probes: The alkyne moiety enables click chemistry for bioconjugation (e.g., coupling with azide-tagged proteins) .
  • In Vitro Studies: Screen for anti-inflammatory activity via COX-2 inhibition assays, following protocols in .

Advanced: How can computational methods (e.g., DFT) predict the stability and reactivity of this compound?

Methodological Answer:

  • Stability Prediction: Calculate bond dissociation energies (BDEs) for the ether linkage using Gaussian09 at the B3LYP/6-311+G(d,p) level. Lower BDEs indicate susceptibility to hydrolysis .
  • Reactivity: Simulate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the alkyne group’s LUMO may predict susceptibility to cycloaddition .
  • Solvent Effects: Use COSMO-RS models to predict solubility in solvents like DMSO or ethanol, aiding reaction optimization .

Basic: What are the environmental and disposal considerations for this compound?

Methodological Answer:

  • Ecotoxicity: Follow OECD 301 guidelines for biodegradability testing. Tetrahydropyrans with long alkyl chains (e.g., Dec-1-yn-5-yl) may exhibit low biodegradability .
  • Waste Handling: Incinerate in a certified hazardous waste facility at >1000°C to ensure complete combustion. Neutralize acidic/basic residues before disposal .

Advanced: How can kinetic studies improve the efficiency of catalytic asymmetric syntheses?

Methodological Answer:

  • Rate Monitoring: Use in situ FTIR or Raman spectroscopy to track reaction progress and identify rate-limiting steps (e.g., ligand exchange in copper catalysts) .
  • Eyring Analysis: Determine activation parameters (ΔH‡, ΔS‡) to optimize temperature. For example, lower ΔH‡ values suggest milder conditions suffice .
  • Mechanistic Probes: Isotopic labeling (e.g., D₂O quenching) reveals proton transfer steps critical to stereocontrol .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.